CID 16219193
Overview
Description
CID 16219193 is a chemical compound with the molecular formula C9H15N2NaO14P31. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of CID 16219193. However, the synthesis of similar compounds typically involves complex chemical reactions, often requiring specific catalysts, conditions, and techniques23.Molecular Structure Analysis
The molecular structure of a compound like CID 16219193 can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry45. However, specific structural details for CID 16219193 are not available in the resources I have access to.
Chemical Reactions Analysis
The analysis of chemical reactions involving CID 16219193 would require detailed knowledge of the compound’s reactivity and the conditions under which it reacts67. Unfortunately, I couldn’t find specific information on the chemical reactions involving CID 16219193.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like CID 16219193 can be determined using various analytical techniques101112. However, specific details on the physical and chemical properties of CID 16219193 are not available in the resources I have access to.Safety And Hazards
Future Directions
The future directions in the study of a compound like CID 16219193 would depend on the current state of knowledge and the potential applications of the compound1617. However, specific future directions for the study of CID 16219193 are not available in the resources I have access to.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consultation with a chemist or a relevant expert may be necessary.
properties
InChI |
InChI=1S/C9H15N2O14P3.Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGXNFLJOMAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2NaO14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585117 | |
Record name | PUBCHEM_16219193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16219193 | |
CAS RN |
94736-09-1 | |
Record name | PUBCHEM_16219193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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